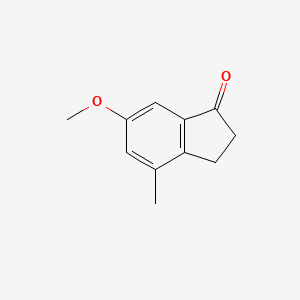

6-Methoxy-4-methyl-indan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

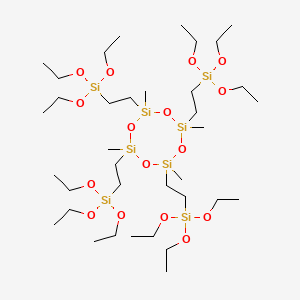

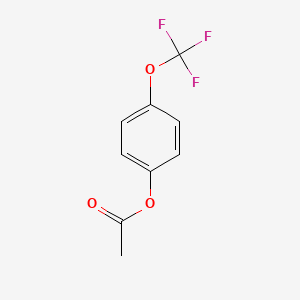

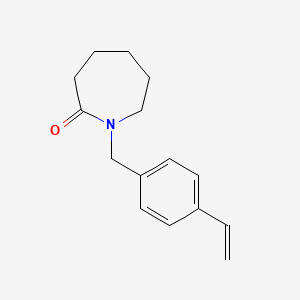

“6-Methoxy-4-methyl-indan-1-one” is an organic compound . It has a molecular formula of C11H12O2 . It is a derivative of indanone, a class of compounds that have been synthesized in high quantum yields by the photolysis of α-chloro-2′,5′-dimethylacetophenone .

Synthesis Analysis

The synthesis of indanone derivatives, including “this compound”, has been a subject of research for many years . More than 100 synthetic methods have been developed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using its molecular formula, C11H12O2 . The ChemSpider database provides a detailed view of its structure .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 176.21 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Energetic Characterization in Biomass Degradation

6-Methoxy-4-methyl-indan-1-one, along with its derivatives, has been studied for its energetic characteristics crucial in biomass degradation processes. The combustion and sublimation enthalpies of these compounds were determined using calorimetric techniques, providing insights into their energetic properties. Computational methodologies further established their molecular structures and evaluated the enthalpic effects of methoxy and methyl group substitutions on the indanone structure. These studies are instrumental in understanding the role of such derivatives in biomass conversion and degradation, potentially aiding in the development of more efficient energy sources (Silva, Lima, & Ribeiro da Silva, 2018).

Tubulin Polymerization Inhibition for Cancer Treatment

Research into the antiproliferative activities of indanone derivatives, including this compound, has highlighted their potential in cancer treatment. Specifically, these compounds have shown promise in inhibiting tubulin polymerization, a critical process in cell division. Such inhibition can arrest cancer cell growth, making these derivatives valuable in the development of anticancer therapies. The synthesis of these compounds from indanones and their biological activity evaluation underscores the importance of chemical modifications in enhancing therapeutic effects (Minegishi et al., 2015).

Fluorescent Labeling for Biomedical Analysis

This compound is also a precursor to novel fluorophores with applications in biomedical analysis. These fluorophores exhibit strong fluorescence across a wide pH range, making them suitable for various analytical applications in biological systems. Their stability and high fluorescence quantum yield allow for sensitive detection methods in the study of cellular and molecular processes. The development of these compounds for fluorescent labeling represents a significant advancement in bioanalytical techniques, offering tools for enhanced visualization and quantification in research and diagnostic applications (Hirano et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(13-2)6-10-9(7)3-4-11(10)12/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKMPRDPHSDNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)

![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)